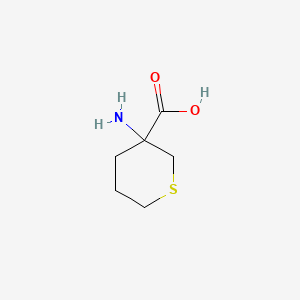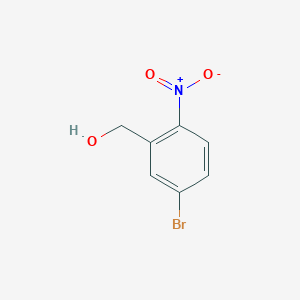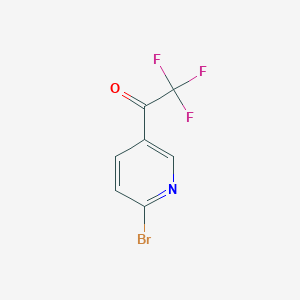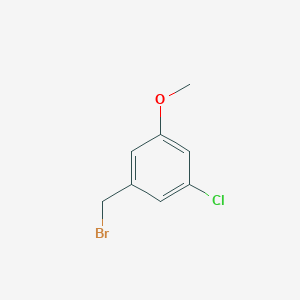![molecular formula C53H78N14O15 B1523708 acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid CAS No. 20071-00-5](/img/structure/B1523708.png)
acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Overview
Description
Y16 acetate (53-73-6 free base) is a chemical compound known for its role as a G-protein–coupled Rho guanine nucleotide exchange factors inhibitor. It is particularly noted for its ability to inhibit the interaction between leukemia-associated Rho guanine nucleotide exchange factor and RhoA, thereby affecting RhoA activation and signaling pathways .
Scientific Research Applications
Y16 acetate has a wide range of applications in scientific research:
Chemistry: Used as a tool to study G-protein–coupled Rho guanine nucleotide exchange factors and their role in various chemical processes.
Biology: Helps in understanding the signaling pathways involving RhoA and its impact on cellular functions.
Medicine: Investigated for its potential therapeutic effects in diseases where RhoA signaling is implicated, such as cancer and cardiovascular diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting RhoA-mediated pathways.
Mechanism of Action
Target of Action: The primary target of Y16 acetate(53-73-6 free base) is the G-protein–coupled Rho guanine nucleotide exchange factors (GEFs) . These GEFs play a crucial role in the regulation of cell shape, polarity, and movement by controlling the activation of Rho GTPases .
Mode of Action: Y16 acetate(53-73-6 free base) acts as an inhibitor of G-protein–coupled Rho GEFs . It works synergistically with Rhosin/G04 in inhibiting the interaction between Leukemia-associated Rho guanine nucleotide exchange factor (LARG) and RhoA . This inhibition leads to a decrease in RhoA activation and RhoA-mediated signaling functions .
Biochemical Pathways: The primary biochemical pathway affected by Y16 acetate(53-73-6 free base) is the RhoA signaling pathway . By inhibiting the interaction between LARG and RhoA, Y16 acetate(53-73-6 free base) disrupts the activation of RhoA and its downstream signaling functions .
Result of Action: The inhibition of RhoA activation by Y16 acetate(53-73-6 free base) can lead to changes in cell shape, polarity, and movement . This can have significant effects at the molecular and cellular levels, potentially influencing a variety of biological processes.
Action Environment: The action, efficacy, and stability of Y16 acetate(53-73-6 free base) can be influenced by various environmental factors.
Mechanism of Action of Angiotensin Amide Acetate
Target of Action: The primary target of Angiotensin amide acetate is the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure .
Biochemical Pathways: The primary biochemical pathway affected by Angiotensin amide acetate is the RAAS . By inhibiting the formation of ATII, Angiotensin amide acetate disrupts the vasoconstrictive, sodium and water reabsorptive, and vasopressin secretory actions of the RAAS .
Result of Action: The inhibition of ATII formation by Angiotensin amide acetate can lead to a decrease in blood pressure . This can have significant effects at the molecular and cellular levels, potentially influencing a variety of cardiovascular processes.
Biochemical Analysis
Biochemical Properties
Y16 acetate (53-73-6 free base) plays a significant role in biochemical reactions by inhibiting the interaction between leukemia-associated Rho guanine nucleotide exchange factor and RhoA. This inhibition prevents the activation of RhoA, a small GTPase involved in various cellular processes such as cytoskeletal dynamics, cell migration, and cell cycle progression . The compound works synergistically with Rhosin/G04 to enhance its inhibitory effects on RhoA-mediated signaling functions .
Cellular Effects
Y16 acetate (53-73-6 free base) has profound effects on various types of cells and cellular processes. By inhibiting RhoA activation, it influences cell signaling pathways, gene expression, and cellular metabolism. This compound can affect cytoskeletal organization, leading to changes in cell shape, motility, and adhesion . Additionally, it can modulate gene expression by altering the activity of transcription factors regulated by RhoA signaling pathways .
Molecular Mechanism
The molecular mechanism of Y16 acetate (53-73-6 free base) involves its binding to leukemia-associated Rho guanine nucleotide exchange factor, thereby preventing the activation of RhoA. This inhibition disrupts the downstream signaling pathways mediated by RhoA, leading to changes in cytoskeletal dynamics, cell migration, and other cellular functions . The compound’s ability to work synergistically with Rhosin/G04 further enhances its inhibitory effects on RhoA-mediated signaling functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Y16 acetate (53-73-6 free base) can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Y16 acetate (53-73-6 free base) maintains its inhibitory effects on RhoA activation over extended periods, although its potency may decrease due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes regulated by RhoA signaling pathways .
Dosage Effects in Animal Models
The effects of Y16 acetate (53-73-6 free base) vary with different dosages in animal models. At lower doses, the compound effectively inhibits RhoA activation without causing significant adverse effects . At higher doses, Y16 acetate (53-73-6 free base) may exhibit toxic effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired inhibitory effects on RhoA activation .
Metabolic Pathways
Y16 acetate (53-73-6 free base) is involved in metabolic pathways that regulate RhoA activation and signaling. The compound interacts with enzymes and cofactors that modulate its activity and stability . By inhibiting RhoA activation, Y16 acetate (53-73-6 free base) can affect metabolic flux and metabolite levels in cells, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of Y16 acetate (53-73-6 free base) within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Y16 acetate (53-73-6 free base) can be transported across cell membranes and distributed to various tissues, where it exerts its inhibitory effects on RhoA activation .
Subcellular Localization
Y16 acetate (53-73-6 free base) is localized in specific subcellular compartments, where it interacts with its target proteins and exerts its inhibitory effects . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization is crucial for its activity and function in inhibiting RhoA activation and signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Y16 acetate involves multiple steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic route can vary, but it generally includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of the acetate group via esterification.
Step 3: Purification and isolation of the final product using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of Y16 acetate is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Batch or continuous flow reactors: to control reaction parameters precisely.
Automated purification systems: to handle large quantities efficiently.
Chemical Reactions Analysis
Types of Reactions: Y16 acetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering its activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups.
Comparison with Similar Compounds
Rhosin: Another inhibitor of RhoA signaling, often used in conjunction with Y16 acetate.
G04: Works synergistically with Y16 acetate to enhance its inhibitory effects on RhoA.
Comparison: Y16 acetate is unique in its specific inhibition of leukemia-associated Rho guanine nucleotide exchange factor and RhoA interaction. Compared to similar compounds like Rhosin and G04, Y16 acetate offers distinct advantages in terms of potency and specificity, making it a valuable tool in both research and potential therapeutic applications .
Properties
CAS No. |
20071-00-5 |
|---|---|
Molecular Formula |
C53H78N14O15 |
Molecular Weight |
1151.3 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C49H70N14O11.2C2H4O2/c1-26(2)39(61-42(67)33(12-8-18-55-49(52)53)57-41(66)32(50)23-38(51)65)45(70)58-34(20-29-14-16-31(64)17-15-29)43(68)62-40(27(3)4)46(71)59-35(22-30-24-54-25-56-30)47(72)63-19-9-13-37(63)44(69)60-36(48(73)74)21-28-10-6-5-7-11-28;2*1-2(3)4/h5-7,10-11,14-17,24-27,32-37,39-40,64H,8-9,12-13,18-23,50H2,1-4H3,(H2,51,65)(H,54,56)(H,57,66)(H,58,70)(H,59,71)(H,60,69)(H,61,67)(H,62,68)(H,73,74)(H4,52,53,55);2*1H3,(H,3,4)/t32-,33-,34-,35-,36-,37-,39-,40-;;/m0../s1 |
InChI Key |
BFIIUENUKZUTFX-AXOAQIBVSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)N.CC(=O)O.CC(=O)O |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N.CC(=O)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N.CC(=O)O.CC(=O)O |
sequence |
NRVYVHPF |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



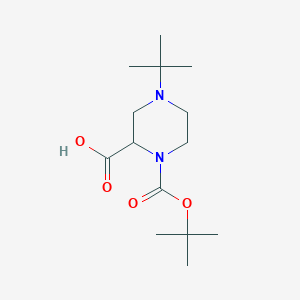
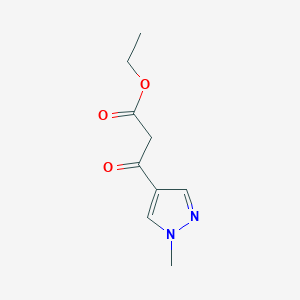

![6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride](/img/structure/B1523632.png)

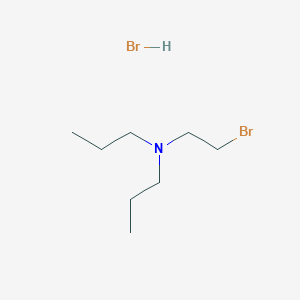

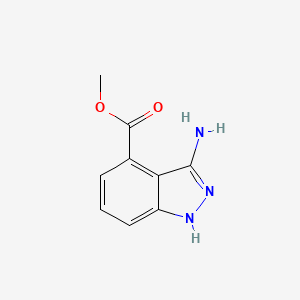
![5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1523643.png)
